molecular formula C12H14BrNO2 B137107 (4-Bromo-3-methylphenyl)(morpholino)methanone CAS No. 149105-06-6

(4-Bromo-3-methylphenyl)(morpholino)methanone

Cat. No. B137107
M. Wt: 284.15 g/mol
InChI Key: SGINYRFXUUMFLE-UHFFFAOYSA-N
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Description

The compound "(4-Bromo-3-methylphenyl)(morpholino)methanone" is a brominated aromatic compound featuring a morpholine moiety. While the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with bromophenol structures and morpholine rings have been synthesized and studied for various properties, including antioxidant, antitumor, and antimicrobial activities .

Synthesis Analysis

The synthesis of related bromophenol compounds typically involves bromination reactions and subsequent functional group transformations. For instance, bromination and demethylation steps were used to synthesize derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone, which included bromine-substituted compounds . Similarly, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized through Crossed-Aldol condensation reactions . These methods suggest that the synthesis of "(4-Bromo-3-methylphenyl)(morpholino)methanone" could potentially involve similar bromination and condensation steps.

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction studies. For example, the crystal structure of a novel bioactive heterocycle with a morpholine ring was confirmed by X-ray diffraction, and the molecule was found to be stabilized by inter and intra-molecular hydrogen bonds . These techniques would likely be applicable in analyzing the molecular structure of "(4-Bromo-3-methylphenyl)(morpholino)methanone".

Chemical Reactions Analysis

The bromophenol compounds synthesized in these studies were used to investigate their reactivity in various biological assays. The antioxidant properties of bromophenols were determined through radical scavenging activities and total reducing power assays . The antitumor activity of a 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone compound was evaluated against several cancer cell lines . These studies indicate that bromophenol compounds with morpholine rings can participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized. For instance, the solubility of 4-(4-Aminophenyl)-3-morpholinone in various solvents was measured, and thermodynamic models were used to describe the solubility behavior . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were screened, indicating their potential as bioactive molecules . These findings provide insights into the physical and chemical behavior of bromophenol and morpholine-containing compounds, which could be extrapolated to "(4-Bromo-3-methylphenyl)(morpholino)methanone".

Scientific Research Applications

Synthesis and Structural Analysis

(4-Bromo-3-methylphenyl)(morpholino)methanone and its derivatives have been synthesized and analyzed for their structural properties. Tang & Fu (2018) synthesized 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, demonstrating its potential inhibition on the proliferation of various cancer cell lines, highlighting its relevance in cancer research (Tang & Fu, 2018). Similarly, Bakare et al. (2005) synthesized a compound derived from podocarpic acid, providing insights into the molecular structure and potential biological applications of such compounds (Bakare et al., 2005).

Anticancer and Antiproliferative Properties

Novel morpholine conjugated benzophenone analogues synthesized by Al‐Ghorbani et al. (2017) were evaluated for their anticancer and antiproliferative activities. The study found that certain structural modifications significantly enhanced the anti-mitogenic activity, indicating the compound's potential in cancer treatment (Al‐Ghorbani et al., 2017).

Antioxidant Properties

Çetinkaya et al. (2012) synthesized derivatives of (4-Bromo-3-methylphenyl)(morpholino)methanone and assessed their antioxidant properties. The study found that these compounds exhibited effective antioxidant power, suggesting their potential use in preventing oxidative stress-related diseases (Çetinkaya et al., 2012).

PET Imaging in Parkinson's Disease

Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging of the LRRK2 enzyme in Parkinson's disease. This compound, structurally related to (4-Bromo-3-methylphenyl)(morpholino)methanone, underscores the significance of such compounds in neurodegenerative disease research (Wang et al., 2017).

Bioactive Heterocycle Synthesis

Prasad et al. (2018) synthesized and evaluated a novel bioactive heterocycle: (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. The compound demonstrated potential antiproliferative activity, and its molecular structure was stabilized by inter and intra-molecular hydrogen bonds, indicating its potential in medicinal chemistry (Prasad et al., 2018).

properties

IUPAC Name

(4-bromo-3-methylphenyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-9-8-10(2-3-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGINYRFXUUMFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N2CCOCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4-Bromo-3-methylphenyl)carbonyl)morpholine

Synthesis routes and methods

Procedure details

A solution of 4-bromo-3-methylbenzoic acid (5.00 g) in dry THF (60 ml) was added dropwise at -5° to +5° to 1,1'-carbonylbis[1H-imidazole](4.90 g) and stirred under nitrogen over 10 min. Stirring was continued at +23° for 4 h, and morpholine (6.1 ml) added dropwise over 1 min. After 16 h the solution was evaporated, treated with aqueous 2M hydrochloric acid (80 ml), and extracted with ethyl acetate (4×75 ml). The combined, dried organic extracts were washed with aqueous saturated sodium bicarbonate (100 ml), dried and evaporated. A solution of the residual oil in dichloromethane (60 ml) was adsorbed onto silica gel (Merck 7734) and the mixture applied as a plug to a flash column of silica gel (Merck 9385). Gradient elution with ethyl acetate:hexane (3:7→6:4) afforded the title compound as a cream solid (5.75 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.1 mL
Type
reactant
Reaction Step Two

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